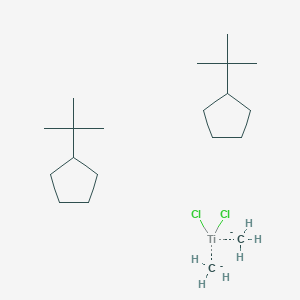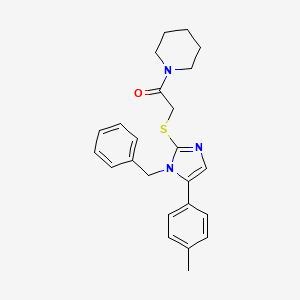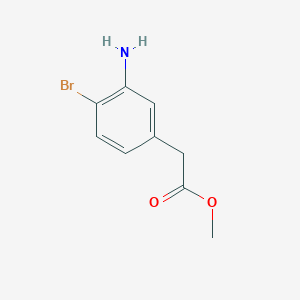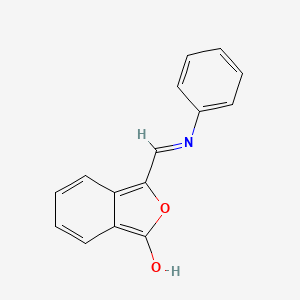![molecular formula C19H23N5O5 B2424879 6-(2,5-Dimethoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 923471-83-4](/img/structure/B2424879.png)
6-(2,5-Dimethoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
カタログ番号 B2424879
CAS番号:
923471-83-4
分子量: 401.423
InChIキー: YFEQAICOIAUKME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that includes several functional groups. It contains a purine imidazole ring, which is a common structure in many biological molecules, including nucleotides . It also has methoxy and methyl groups attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine imidazole ring would likely contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the purine imidazole ring could contribute to its stability, while the various substituents could affect its solubility, reactivity, and other properties .科学的研究の応用
Synthesis and Reactivity
- The synthesis of 4- and 5-disubstituted 1-benzylimidazoles, which are precursors of purine analogs, involves reactions that could be relevant for modifying or understanding the reactivity of similar compounds. These syntheses offer insights into the preparation of complex heterocycles, potentially applicable for creating analogs of the specified compound for various research applications (Alves, Proença, & Booth, 1994).
Photochemical Studies
- Research on photochemical nucleophilic substitution provides a basis for understanding the photo-reactivity of complex organic molecules, which may include compounds like the one . This study shows how photochemical conditions can lead to unusual substitution patterns, offering a route to novel derivatives for further investigation (Green-Buckley & Griffiths, 1977).
Photochromism and Oxidation
- The study on the synthesis and photochromism of dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazolyl reveals the potential for creating photo-responsive materials from similar structures. Such research could lead to the development of novel materials with tunable optical properties for use in sensors or molecular switches (Bai, Han, Wang, & Meng, 2010).
Molecular Scaffolds and Host-Guest Chemistry
- The synthesis of an imidazole-based bisphenol and its ability to host anions indicate the potential for using similar compounds in the development of supramolecular assemblies or sensors. This research highlights the utility of imidazole derivatives in creating molecular architectures capable of specific interactions (Nath & Baruah, 2012).
Glycoluril Derivatives and Supramolecular Chemistry
- The development of new methods for synthesizing glycolurils and their analogues, including their applications in pharmacology, explosives, and supramolecular chemistry, provides a foundation for exploring the use of the specified compound in creating novel chemical entities with diverse functionalities (Kravchenko, Baranov, & Gazieva, 2018).
特性
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5/c1-21-16-15(17(25)24(19(21)26)9-10-27-2)23-8-7-22(18(23)20-16)13-11-12(28-3)5-6-14(13)29-4/h5-6,11H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEQAICOIAUKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3CCN(C3=N2)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![[2-(4-Ethylanilino)-2-oxoethyl] 3-chlorobenzoate](/img/structure/B2424800.png)
![2-[N-(5-methyl-1,2-oxazol-3-yl)6-chloropyridine-3-sulfonamido]-N-(3-methylphenyl)acetamide](/img/structure/B2424802.png)
![N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2424803.png)


![9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B2424811.png)



![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2424817.png)
![N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2424818.png)
